molecular formula C8H7F3O3 B2453491 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one CAS No. 1599375-53-7

2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one

Cat. No.: B2453491
CAS No.: 1599375-53-7
M. Wt: 208.136
InChI Key: YSSGCWZOKRACLC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one is a specialized chemical building block of high value in synthetic organic chemistry and drug discovery research. This compound features a trifluoroacetyl group attached to a furan ring system, a structure commonly investigated for the development of novel pharmaceutical compounds and advanced materials. The presence of the trifluoroacetyl group is a key structural motif in various bioactive molecules and can be instrumental in the synthesis of more complex, fluorinated target molecules. Compounds within this chemical class are frequently utilized in cross-coupling reactions and as key intermediates in the development of active pharmaceutical ingredients (APIs), leveraging the properties of the furan ring and the trifluoromethyl group to modulate the molecule's electronic characteristics, metabolic stability, and binding affinity. Researchers employ this reagent in the exploration of new therapeutic agents and as a precursor in the synthesis of complex molecular architectures for material science applications. The product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-13-4-5-2-3-6(14-5)7(12)8(9,10)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSGCWZOKRACLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599375-53-7
Record name 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one
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Preparation Methods

The synthesis of 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one typically involves the reaction of 5-(methoxymethyl)furan-2-carbaldehyde with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic anhydride and a base such as pyridine to facilitate the reaction . The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in the corresponding alcohol.

Scientific Research Applications

2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The furan ring and methoxymethyl group contribute to the overall stability and solubility of the compound, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one can be compared with other similar compounds, such as:

    2,2,2-Trifluoro-1-(furan-2-yl)ethanone: This compound lacks the methoxymethyl group, which may result in different chemical reactivity and biological activity.

    2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone:

The uniqueness of this compound lies in its combination of a trifluoromethyl group with a substituted furan ring, which imparts distinct chemical and biological characteristics.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120 ppm in ¹³C NMR, split into a quartet due to coupling with fluorine) and the furan ring protons (δ 6.2–7.5 ppm in ¹H NMR) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 208.14 (C₈H₇F₃O₃) confirms the molecular formula .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O-C from methoxymethyl group) .

How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions?

Advanced Research Question
The trifluoromethyl group enhances the electrophilicity of the ketone, making it susceptible to nucleophilic attack. For example:

  • Grignard Reagents : Reacts with organomagnesium halides to form tertiary alcohols, but competing defluorination may occur at elevated temperatures .
  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, though the reaction requires polar aprotic solvents (e.g., THF) and low temperatures (−20°C) to avoid side reactions .

What in vitro assays are suitable for evaluating its biological activity, particularly antimicrobial potential?

Advanced Research Question

  • Antimicrobial Testing :
    • MIC Assays : Against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (concentration range: 1–256 µg/mL) .
    • Time-Kill Kinetics : To assess bactericidal vs. bacteriostatic effects .
  • Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or β-lactamase inhibition, with IC₅₀ values calculated from dose-response curves .

How do structural modifications at the 5-(methoxymethyl)furan moiety affect bioactivity?

Advanced Research Question (SAR Study)

Substituent Biological Activity Key Finding
Methoxymethyl (original)Moderate antifungal (MIC = 32 µg/mL)Balance of lipophilicity and solubility
HydroxymethylIncreased cytotoxicity (IC₅₀ = 12 µM)Enhanced H-bonding with targets
ChloromethylImproved Gram-negative activity (MIC = 8 µg/mL)Higher electrophilicity

How can contradictory data on synthetic yields (e.g., 40% vs. 65%) be resolved?

Advanced Research Question
Discrepancies arise from:

  • Catalyst Purity : Commercial BF₃·Et₂O may contain moisture, reducing efficacy. Use freshly distilled catalyst.
  • Workup Procedures : Incomplete extraction (e.g., pH adjustment during aqueous workup) lowers yield. Optimize with multiple EtOAc washes .
  • Scale Differences : Milligram-scale reactions often report lower yields due to handling losses. Pilot at 1–5 g scale for reproducibility .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Advanced Research Question

  • HPLC Challenges : Trifluoromethyl groups cause peak tailing. Use:
    • Column : C18 with trifluoroacetic acid (0.1% in mobile phase).
    • Detection : UV at 254 nm for carbonyl absorption .
  • GC-MS Limitations : Thermal decomposition of the furan ring. Derivatize with BSTFA to stabilize volatile intermediates .

What computational methods are used to predict its mechanism of action as a Mycobacterium tuberculosis inhibitor?

Advanced Research Question

  • Molecular Docking : AutoDock Vina to simulate binding to Mtb enoyl-ACP reductase (PDB: 4TZK). The trifluoromethyl group shows hydrophobic interactions with Val154 and Leu218 .
  • MD Simulations : GROMACS to assess binding stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable target engagement .

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